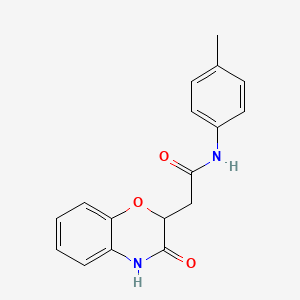

![molecular formula C13H17N3OS B5539524 3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis approaches for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, have evolved towards more efficient methods. A notable advancement includes a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide, presenting a green approach to these pharmacologically significant compounds with step economy and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a closely related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined, highlighting the nearly coplanar arrangement of the thienopyridine ring (Liu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4-yl derivatives often lead to products with significant biological activities. For example, thieno[2,3-d]pyrimidin-4-yl hydrazones have been synthesized as cyclin-dependent kinase 4 (CDK4) inhibitors, demonstrating the potential of these compounds in medicinal chemistry (T. Horiuchi et al., 2009).

科学的研究の応用

Synthetic Approaches and Chemical Properties

- New Synthetic Pathways : Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the chemical versatility of these compounds. For example, one study describes the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides from 3-amino-4-cyano-2-thiophenecarboxamides, highlighting the adaptability of these structures for different synthetic routes (El-Meligie et al., 2020).

- Crystal Structure Analysis : The study of the crystal structure of specific thieno[2,3-d]pyrimidine derivatives provides insights into their chemical properties and potential interactions with biological targets. This is crucial for understanding their mechanism of action at a molecular level (Liu et al., 2006).

Biological and Antitumor Activities

- Cytostatic and Antiviral Profiling : Thieno-fused 7-deazapurine ribonucleosides, a category related to thieno[2,3-d]pyrimidines, have shown significant cytostatic and antiviral activities against a broad panel of cancer and leukemia cell lines. These findings suggest potential therapeutic applications for related compounds in treating various cancers and viral infections (Tichy et al., 2017).

- Antitumor and Antibacterial Agents : Synthesis of novel thiophene and N-substituted thieno[2,3-d] pyrimidine derivatives has been reported with potent antitumor and antibacterial activities, indicating the promise of these compounds as dual-function therapeutic agents (Hafez et al., 2017).

Antimicrobial Properties

- Antimicrobial Activity : Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Gaber & Moussa, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-12(2)6-16(7-13(12,3)17)10-9-4-5-18-11(9)15-8-14-10/h4-5,8,17H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUVDQQQJQRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C2=C3C=CSC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4-Trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

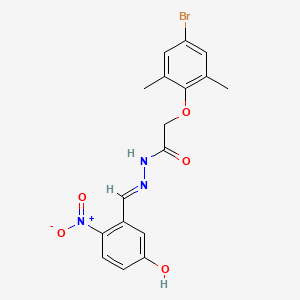

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)